molecular formula C23H22ClN3OS2 B11638728 2-Amino-1-(3-chloro-2-methylphenyl)-4-(2-(ethylthio)thiophen-3-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile CAS No. 476483-25-7

2-Amino-1-(3-chloro-2-methylphenyl)-4-(2-(ethylthio)thiophen-3-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

Cat. No.: B11638728
CAS No.: 476483-25-7
M. Wt: 456.0 g/mol
InChI Key: RKLDHDWPKQBCMJ-UHFFFAOYSA-N
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Description

The compound 2-Amino-1-(3-chloro-2-methylphenyl)-4-(2-(ethylthio)thiophen-3-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile (CAS RN: 441783-61-5) is a polycyclic molecule featuring a hexahydroquinoline core substituted with a 3-chloro-2-methylphenyl group at position 1 and a 2-(ethylthio)thiophen-3-yl moiety at position 2. This compound belongs to a class of molecules studied for applications in medicinal chemistry, particularly due to the structural versatility of the quinoline scaffold and its derivatives .

Properties

CAS No.

476483-25-7

Molecular Formula

C23H22ClN3OS2

Molecular Weight

456.0 g/mol

IUPAC Name

2-amino-1-(3-chloro-2-methylphenyl)-4-(2-ethylsulfanylthiophen-3-yl)-5-oxo-4,6,7,8-tetrahydroquinoline-3-carbonitrile

InChI

InChI=1S/C23H22ClN3OS2/c1-3-29-23-14(10-11-30-23)20-15(12-25)22(26)27(17-7-4-6-16(24)13(17)2)18-8-5-9-19(28)21(18)20/h4,6-7,10-11,20H,3,5,8-9,26H2,1-2H3

InChI Key

RKLDHDWPKQBCMJ-UHFFFAOYSA-N

Canonical SMILES

CCSC1=C(C=CS1)C2C(=C(N(C3=C2C(=O)CCC3)C4=C(C(=CC=C4)Cl)C)N)C#N

Origin of Product

United States

Biological Activity

The compound 2-Amino-1-(3-chloro-2-methylphenyl)-4-(2-(ethylthio)thiophen-3-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound based on available research, highlighting its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structural Characteristics

The molecular formula of the compound is C23H22ClN3OS2C_{23}H_{22}ClN_3OS_2. Its structure features a quinoline core substituted with various functional groups that contribute to its biological activity.

PropertyValue
Molecular FormulaC23H22ClN3OS2
Molecular Weight461.04 g/mol
SMILESCCSC1=C(C=CS1)C2C(=C(N(C3=C2C(=O)CCC3)C4=CC(=C(C=C4)C)Cl)N)C#N
InChI KeyXDWWIRICYNSOOD-UHFFFAOYSA-N

Biological Activity Overview

This compound has been evaluated for various biological activities, including antimicrobial , anticancer , and anti-inflammatory properties. The following sections detail these activities based on recent studies.

Antimicrobial Activity

Research has demonstrated that the compound exhibits significant antimicrobial properties against a range of pathogens. In vitro studies have indicated that it possesses minimum inhibitory concentrations (MICs) comparable to established antimicrobial agents.

  • Study Findings : A study reported that derivatives of similar compounds showed MIC values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Escherichia coli . The compound's ability to inhibit biofilm formation further enhances its potential as an antimicrobial agent.

Anticancer Activity

The anticancer potential of this compound has also been explored. It has shown efficacy against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

  • Case Study : A derivative of the compound was tested against MCF-7 (breast cancer) and A549 (lung cancer) cell lines, exhibiting IC50 values indicating potent cytotoxicity . The mechanism involves the induction of oxidative stress and disruption of mitochondrial function.

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been investigated in preclinical models. It appears to modulate inflammatory pathways effectively.

  • Mechanism : The compound may inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS, thereby reducing inflammation .

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in microbial metabolism and cancer cell proliferation.
  • Receptor Modulation : Interaction with specific receptors involved in inflammation and apoptosis has been suggested.
  • Oxidative Stress Induction : It may induce oxidative stress in cancer cells leading to apoptosis.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Substituent Variations and Their Implications

Key structural analogues differ in substituents on the phenyl ring, thiophene moiety, and additional functional groups. These variations influence electronic properties, steric effects, and intermolecular interactions. Below is a comparative analysis:

Table 1: Substituent Comparison
Compound ID (CAS RN) Phenyl Substituent Thiophene Substituent Additional Features
441783-61-5 (Target) 3-Chloro-2-methylphenyl 2-(Ethylthio)thiophen-3-yl Hexahydroquinoline core
352648-26-1 3-Trifluoromethylphenyl 5-(tert-Butyl)thiophen-2-yl Electron-withdrawing CF₃ group
339314-06-6 3-Chloro-2-methylphenyl Thiophen-3-yl 7,7-Dimethyl groups on quinoline
476483-44-0 4-Bromophenyl 5-Methyl-2-(methylthio)thiophen-3-yl Methylthio vs. ethylthio group
311315-58-9 4-Methylphenyl Thiophen-3-yl Simpler substitution pattern
Key Observations:

Bromo substituents (e.g., 476483-44-0) increase molecular weight and polarizability, which may affect solubility and crystallinity .

The 7,7-dimethyl groups in 339314-06-6 rigidify the hexahydroquinoline core, possibly influencing ring puckering and conformational stability .

Thiophene Modifications :

  • Ethylthio vs. methylthio (target vs. 476483-44-0): Ethylthio increases lipophilicity, which may enhance membrane permeability but reduce metabolic stability .
  • Thiophen-3-yl vs. thiophen-2-yl substitutions alter the orientation of the sulfur atom, impacting hydrogen bonding and π-π stacking interactions .

Crystallographic and Conformational Insights

  • Ring Puckering: The hexahydroquinoline core adopts a non-planar conformation due to puckering, as described by Cremer and Pople’s parameters . Substituents like 7,7-dimethyl groups (339314-06-6) may enforce a specific puckering mode, affecting molecular packing and crystal symmetry .
  • Crystal Packing : Analogues with nitro or bromo substituents (e.g., 311332-82-8) exhibit distinct hydrogen-bonding networks compared to the target compound, as seen in studies using SHELX and OLEX2 software .

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